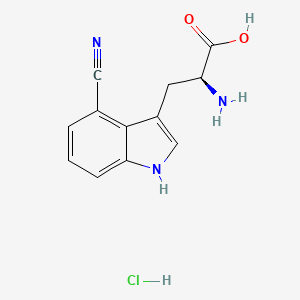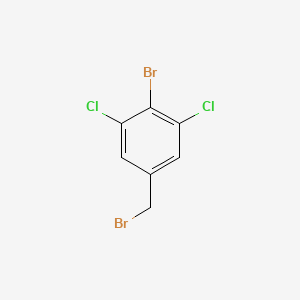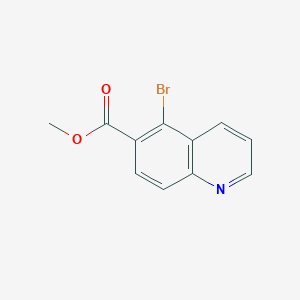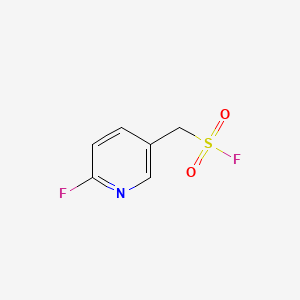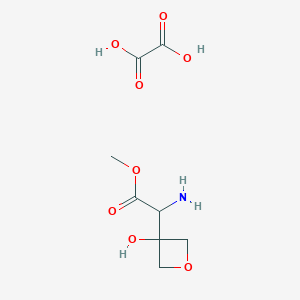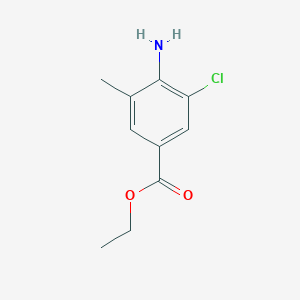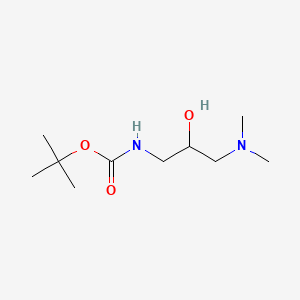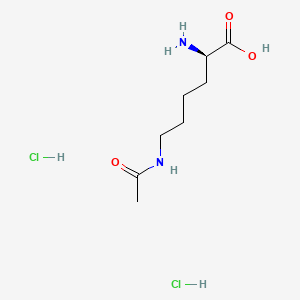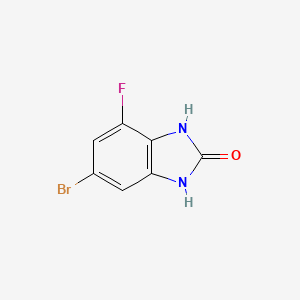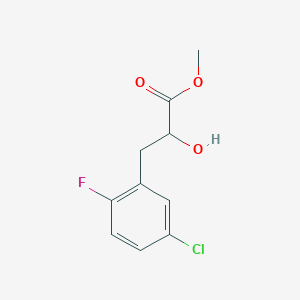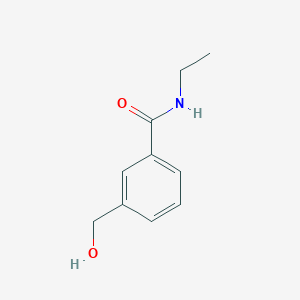
N-ethyl-3-(hydroxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(hydroxymethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-(hydroxymethyl)benzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-(hydroxymethyl)benzoic acid+ethylamine→this compound+water
The reaction is usually conducted at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 3-(carboxymethyl)benzoic acid
Reduction: N-ethyl-3-(aminomethyl)benzamide
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(hydroxymethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-ethyl-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the benzamide moiety can engage in hydrophobic interactions, stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-3-(hydroxymethyl)benzamide
- N-ethyl-4-(hydroxymethyl)benzamide
- N-ethyl-3-(methoxymethyl)benzamide
Comparison: N-ethyl-3-(hydroxymethyl)benzamide is unique due to the specific positioning of the hydroxymethyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to N-methyl-3-(hydroxymethyl)benzamide, the ethyl group provides different steric and electronic properties, potentially leading to variations in biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
105394-84-1 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-ethyl-3-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
VPRSFHNVFGKOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
